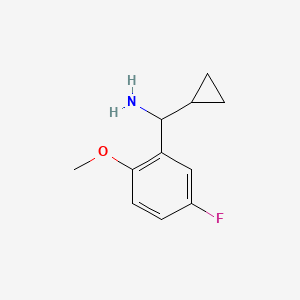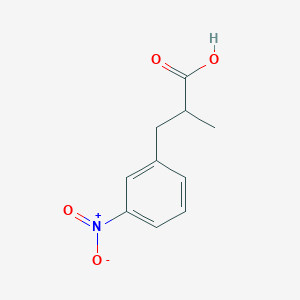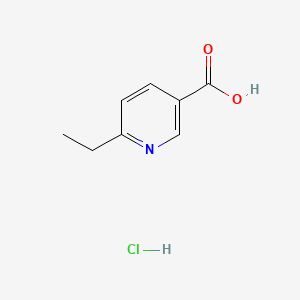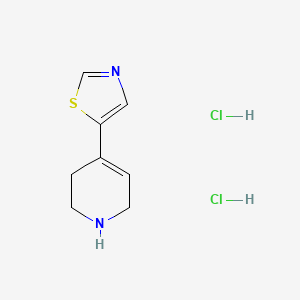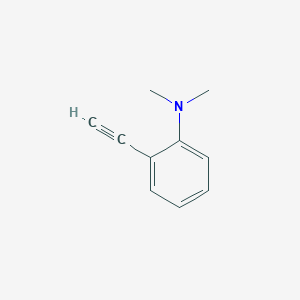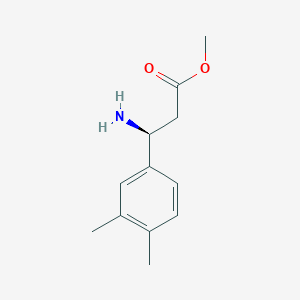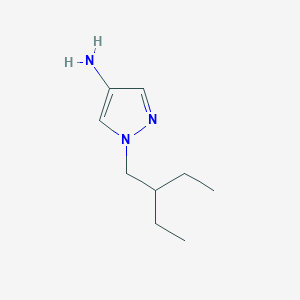
1-(2-Ethylbutyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylbutyl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a 2-ethylbutyl group attached to the nitrogen at position 1 and an amine group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylbutyl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 2-ethylbutylhydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring. The reaction typically proceeds as follows:
Step 1: Synthesis of 2-ethylbutylhydrazine from 2-ethylbutylamine and hydrazine hydrate.
Step 2: Cyclization of 2-ethylbutylhydrazine with a 1,3-diketone (such as acetylacetone) in the presence of an acid catalyst (e.g., hydrochloric acid) to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions (temperature, pressure, and catalyst concentration) can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylbutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Pyrazole derivatives with oxidized side chains.
Reduction: Reduced pyrazole derivatives with modified functional groups.
Substitution: Substituted pyrazole derivatives with various alkyl or acyl groups.
Scientific Research Applications
1-(2-Ethylbutyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-ethylbutyl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
1-(2-Methylpropyl)-1H-pyrazol-4-amine: Similar structure but with a different alkyl group.
1-(2-Phenylethyl)-1H-pyrazol-4-amine: Contains a phenylethyl group instead of an ethylbutyl group.
1-(2-Ethylhexyl)-1H-pyrazol-4-amine: Features a longer alkyl chain.
Uniqueness: 1-(2-Ethylbutyl)-1H-pyrazol-4-amine is unique due to its specific alkyl substitution, which can influence its chemical reactivity and biological activity. The presence of the 2-ethylbutyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.
Properties
CAS No. |
1240565-34-7 |
|---|---|
Molecular Formula |
C9H17N3 |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(2-ethylbutyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-3-8(4-2)6-12-7-9(10)5-11-12/h5,7-8H,3-4,6,10H2,1-2H3 |
InChI Key |
YWTMJRDIVAPVKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CN1C=C(C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)
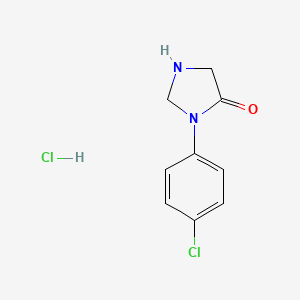

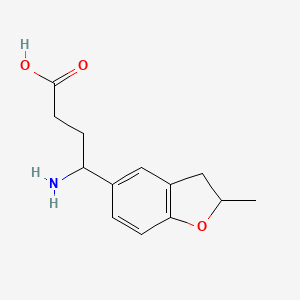
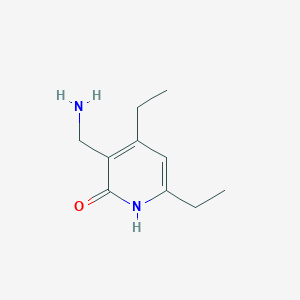
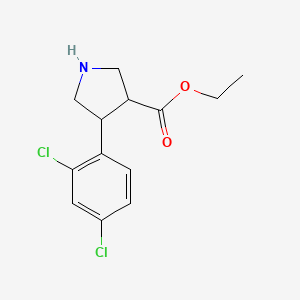
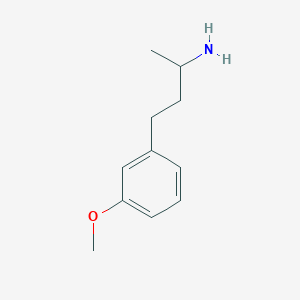
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)
